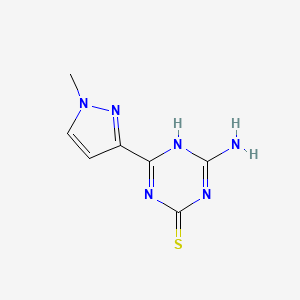
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, a pyrazolyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid hydrazide with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with target proteins, leading to changes in their activity. The triazine ring and pyrazolyl group can also contribute to binding interactions through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(1H-pyrazol-3-yl)-1,3,5-triazine-2-thiol: Lacks the methyl group on the pyrazole ring.
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-one: Contains a carbonyl group instead of a thiol group.
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both a thiol group and a pyrazolyl group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N6S |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-amino-6-(1-methylpyrazol-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H8N6S/c1-13-3-2-4(12-13)5-9-6(8)11-7(14)10-5/h2-3H,1H3,(H3,8,9,10,11,14) |
InChI Key |
RGBJIXVUZSZUDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)

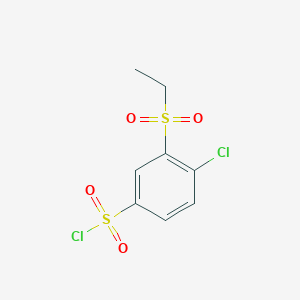
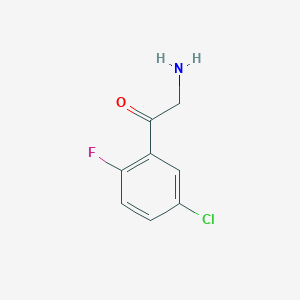
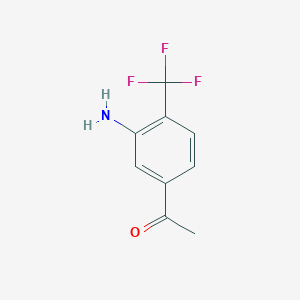
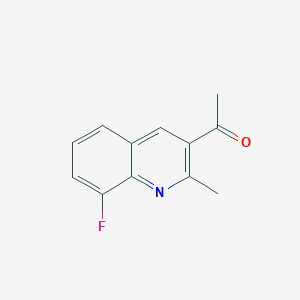

![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

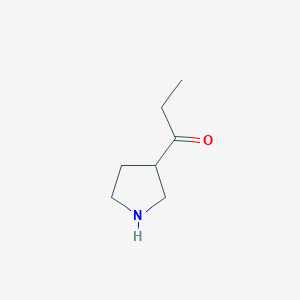
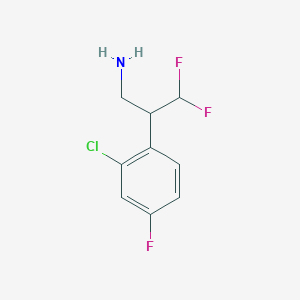
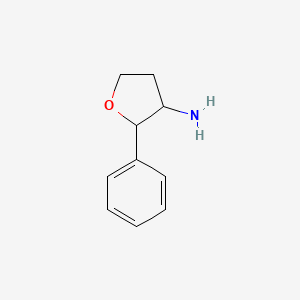
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)

